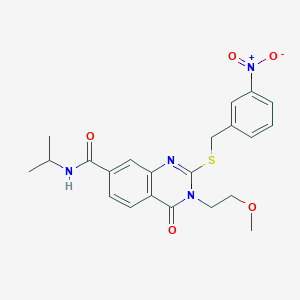

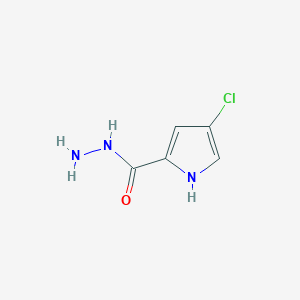

![molecular formula C16H19N5O4 B2881923 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid CAS No. 866009-65-6](/img/structure/B2881923.png)

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid, also known as N-[6-(isopropylanilino)-5-nitro-4-pyrimidinyl]-beta-alanine, is a chemical compound with the CAS Number: 866009-65-6 . The molecular weight of this compound is 345.36 .

Molecular Structure Analysis

The molecule contains a total of 44 atoms, including 19 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . The chemical formula can be written as C16H19N5O4 .Aplicaciones Científicas De Investigación

Photochemical Reactions

- Research on pyrimidinol derivatives, similar to the compound , has shown that these compounds can undergo photochemical reactions. For instance, 4,6-dimethyl-2-pyrimidinol under π,π*-Excitation forms different products based on the solvent used, indicating potential applications in photochemistry (Pfoertner, 1975).

Coordination Chemistry

- Studies have shown that N-pyrimidine amino acids, closely related to the compound of interest, can act as ligands in coordination chemistry. For instance, they have been used to study solution behavior and to form complex structures with metals like zinc and cadmium (López-Garzón et al., 2000).

Organic Synthesis

- Pyrimidines, including derivatives of the compound , are key in various organic synthesis reactions. For instance, studies have explored the cyanoacetylation of 6-aminopyrimidines, demonstrating their versatility in synthesizing different organic compounds (Quiroga et al., 2008).

Synthesis of Heterocyclic Compounds

- The synthesis of heterocyclic compounds using derivatives of pyrimidine is a significant area of research. These compounds have applications in pharmaceuticals and materials science. For instance, tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, have been synthesized from amino acids condensed with pyrimidine derivatives (Bailey et al., 1992).

Fluorescence Applications

- Certain pyrimidine-amino acid derivatives, like 3-(Naphthalen-1-ylamino)propanoic acid, have been investigated for their potential as fluorescent derivatizing reagents, which can be useful in biological assays (Frade et al., 2007).

Antimicrobial Properties

- Some pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Structural and Crystallographic Studies

- The crystal structures of pyrimidine derivatives have been extensively studied, providing insights into their molecular dimensions and potential applications in materials science and drug design (Rodríguez et al., 2007).

Expanding Genetic Alphabet

- Research has also focused on using pyrimidine derivatives to expand the genetic alphabet, which can have significant implications in genetics and biotechnology (Hutter & Benner, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-[[5-nitro-6-(N-propan-2-ylanilino)pyrimidin-4-yl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-11(2)20(12-6-4-3-5-7-12)16-14(21(24)25)15(18-10-19-16)17-9-8-13(22)23/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIRWAECHHIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)